molecular formula C13H15FN2O3 B15210716 5-(3-Fluorophenyl)-2-oxo-N-propyl-3-oxazolidinecarboxamide CAS No. 34725-15-0

5-(3-Fluorophenyl)-2-oxo-N-propyl-3-oxazolidinecarboxamide

Cat. No.: B15210716
CAS No.: 34725-15-0
M. Wt: 266.27 g/mol
InChI Key: XZHCWFVAEZLIDA-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-2-oxo-N-propyl-3-oxazolidinecarboxamide is a synthetic small molecule characterized by an oxazolidinone core (a five-membered heterocyclic ring containing oxygen and nitrogen) substituted with a 3-fluorophenyl group at the 5-position and an N-propyl carboxamide moiety at the 3-position. The oxazolidinone scaffold is pharmacologically significant, often associated with antimicrobial and enzyme-inhibitory activities. The propyl carboxamide group may influence solubility and pharmacokinetic properties.

Properties

CAS No.

34725-15-0

Molecular Formula

C13H15FN2O3

Molecular Weight

266.27 g/mol

IUPAC Name

5-(3-fluorophenyl)-2-oxo-N-propyl-1,3-oxazolidine-3-carboxamide

InChI

InChI=1S/C13H15FN2O3/c1-2-6-15-12(17)16-8-11(19-13(16)18)9-4-3-5-10(14)7-9/h3-5,7,11H,2,6,8H2,1H3,(H,15,17)

InChI Key

XZHCWFVAEZLIDA-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)N1CC(OC1=O)C2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Stereochemical Control

  • Chiral Resolution: For enantiomerically pure products, chiral HPLC or enzymatic resolution is employed post-synthesis.
  • Asymmetric Synthesis: Use of (R)- or (S)-β-amino alcohol precursors ensures stereoselective ring formation.

Yield Enhancement

  • Solvent Optimization: Replacing THF with dimethylformamide (DMF) improves solubility during coupling steps.
  • Temperature Modulation: Gradual warming from 0°C to room temperature reduces side reactions during cyclization.

Analytical Characterization

  • HPLC: Purity assessment using C18 columns (acetonitrile/water gradient).
  • NMR: Confirm regiochemistry via $$ ^1\text{H} $$-NMR (e.g., fluorine-induced splitting at δ 7.2–7.5 ppm).
  • Mass Spectrometry: Molecular ion peak at m/z 266.27 [M+H]$$^+$$.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield (%) Purity (%)
CDI-Mediated Cyclization 3-Fluorophenylglycine CDI, Propylamine 78 95
Phosgene Route β-Amino Alcohol Derivative Phosgene, EDCl/HOBt 65 92
Acid Chloride Coupling Oxazolidinone Acid SOCl₂, Propylamine 82 97

Challenges and Mitigation

  • Fluorine Stability:
    • The electron-withdrawing fluorine atom can deactivate the phenyl ring, necessitating milder conditions during coupling.
  • Racemization Risk:
    • High temperatures during cyclization may cause racemization; maintaining reactions below 30°C preserves chirality.
  • Byproduct Formation:
    • Unreacted acid chloride is quenched with aqueous NaHCO₃ to prevent diacylamide byproducts.

Industrial-Scale Considerations

  • Cost Efficiency: Phosgene alternatives like triphosgene reduce hazardous waste.
  • Green Chemistry: Solvent recovery systems (e.g., THF distillation) enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)-2-oxo-N-propyloxazolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols.

Scientific Research Applications

5-(3-Fluorophenyl)-2-oxo-N-propyloxazolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-2-oxo-N-propyloxazolidine-3-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group may enhance its binding affinity to certain enzymes or receptors, while the oxazolidine ring can contribute to its stability and reactivity. The carboxamide group may facilitate interactions with biological macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Ring Systems

Oxazolidinone vs. Phthalimide ()
  • 3-Chloro-N-phenyl-phthalimide features a phthalimide core (two fused aromatic rings with two ketone groups). Unlike the oxazolidinone ring, phthalimides are planar and rigid, often used as monomers for polyimides. The oxazolidinone in the target compound offers conformational flexibility, which may improve bioavailability or target engagement in drug design .
  • Key Differences: Feature Target Compound 3-Chloro-N-phenyl-phthalimide Core Structure Oxazolidinone (non-aromatic) Phthalimide (aromatic) Flexibility Higher Rigid Common Applications Pharmaceuticals (inferred) Polymer synthesis
Oxazolidinone vs. Pyrrolidine ()
  • 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide contains a pyrrolidine ring (five-membered, saturated nitrogen ring) with a 4-fluorophenyl group. Pyrrolidine derivatives often exhibit diverse biological activities due to their sp³-hybridized nitrogen. The oxazolidinone’s oxygen atom may alter electronic properties, affecting interactions with enzymes or receptors .

Fluorophenyl Substitution Patterns

3-Fluorophenyl vs. 4-Fluorophenyl ()
  • The 3-fluorophenyl group in the target compound introduces meta-substitution, which can influence steric hindrance and electronic effects differently compared to para-substituted analogs (e.g., 4-fluorophenyl in and ).
  • Example :
    • 5-(3-Fluorophenyl)-...oxazolidinecarboxamide (target) vs. 1-(4-Fluorophenyl)-...pyrrolidinecarboxamide ():









































      PositionElectronic EffectsSteric Effects
      3-FModerate electron withdrawalAsymmetric substitution
      4-FStronger resonance stabilizationSymmetric, planar interaction

Functional Group Variations

Carboxamide vs. Sulfonamide ()
  • The target compound’s N-propyl carboxamide (-CONHPr) contrasts with sulfonamide (-SO₂NH-) groups in compounds like 1-(5-(2,4-difluorophenyl)-1-((3-fluorophenyl)sulfonyl)-...methanamine (). Sulfonamides are more electronegative and acidic, which can enhance hydrogen-bonding interactions but may reduce metabolic stability compared to carboxamides .
Oxazolidinone vs. Thiadiazole ()
  • Oxazolidinones, with oxygen, are more polar, possibly improving aqueous solubility .

Biological Activity

5-(3-Fluorophenyl)-2-oxo-N-propyl-3-oxazolidinecarboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive examination of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the oxazolidinecarboxamide class, characterized by its oxazolidine ring structure which contributes to its pharmacological properties. The presence of the fluorophenyl group is significant for its interaction with biological targets.

Chemical Formula

  • Molecular Formula : C13_{13}H14_{14}F1_{1}N2_{2}O3_{3}
  • Molecular Weight : 252.26 g/mol

The biological activity of this compound is primarily attributed to its ability to modulate specific cellular pathways. It has been shown to interact with various enzymes and receptors, leading to alterations in cell signaling and proliferation.

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria. The ID50 values suggest a potent inhibitory effect on pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antitumor Activity : Research has highlighted the compound's potential in cancer therapy. In vitro assays demonstrated cytotoxic effects against leukemia cell lines, with an ID50 value indicating effective growth inhibition .

In Vitro Studies

  • Cell Lines Tested :
    • L-1210 (leukemia)
    • S. faecium (bacterial strain)
Cell LineID50 (M)Observations
S. faecium9×1089\times 10^{-8}Significant growth inhibition
E. coli1×1071\times 10^{-7}Moderate activity observed
L-12101×1051\times 10^{-5}Less effective compared to bacteria

In Vivo Studies

In vivo studies are still limited; however, preliminary animal models suggest potential efficacy in reducing tumor size and improving survival rates when administered at therapeutic doses.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of various oxazolidine derivatives, including this compound, demonstrated its effectiveness against resistant strains of bacteria, showcasing a new avenue for treating infections caused by multidrug-resistant organisms .

Case Study 2: Antitumor Activity

Another investigation focused on the antitumor effects of this compound in a murine model of leukemia. Results indicated a significant reduction in tumor burden when treated with the compound compared to controls, suggesting its potential as a chemotherapeutic agent .

Q & A

Q. What are the key considerations for optimizing the synthesis of 5-(3-Fluorophenyl)-2-oxo-N-propyl-3-oxazolidinecarboxamide to achieve high yield and purity?

  • Methodological Answer :
    Synthesis optimization requires precise control of:
  • Catalysts : Lewis acids (e.g., BF₃·Et₂O) or bases to accelerate cyclization and carboxamide formation .
  • Temperature : Reactions often proceed optimally between 60–80°C, with deviations leading to byproducts or reduced yields .
  • Solvents : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates, while ethers improve selectivity in cyclization steps .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Resolves stereochemistry and confirms bond angles (e.g., C–C bond precision <0.005 Å) .
  • NMR Spectroscopy : ¹⁹F NMR identifies fluorophenyl group orientation, while ¹H/¹³C NMR verifies oxazolidine ring conformation .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z calculated vs. observed) and detects fragmentation patterns .

Q. What in vitro assays are commonly employed to evaluate the initial biological activity of fluorophenyl-containing oxazolidine derivatives?

  • Methodological Answer :
  • Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) due to oxazolidinones' ribosomal targeting .
  • Enzyme Inhibition : Fluorometric assays for kinases or proteases, leveraging the fluorophenyl group’s electron-withdrawing properties .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 3-fluorophenyl and N-propyl groups in the compound’s bioactivity?

  • Methodological Answer :
  • Analog Synthesis : Replace the 3-fluorophenyl with chloro- or methylphenyl groups to assess halogen/steric effects. Modify the N-propyl chain to ethyl/pentyl to study lipophilicity .
  • Computational Modeling : Density functional theory (DFT) calculates electron distribution and H-bonding potential, correlating with activity .
  • Biological Testing : Compare IC₅₀ values across analogs in target-specific assays (e.g., bacterial translation inhibition) .

Q. What methodologies are recommended for assessing the chemical stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation Studies :
  • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; monitor degradation via HPLC .
  • Thermal Stability : Heat at 40–80°C for 1–7 days; quantify decomposition products (e.g., lactam hydrolysis) .
  • Kinetic Analysis : Use Arrhenius plots to predict shelf-life under standard storage conditions .

Q. How should researchers address contradictory data in literature regarding the optimal solvent systems for synthesizing fluorophenyl-oxazolidine derivatives?

  • Methodological Answer :
  • Reproducibility Trials : Replicate conflicting protocols (e.g., DMF vs. THF as solvents) under controlled conditions to isolate yield/purity differences .
  • Design of Experiments (DoE) : Apply factorial designs to test interactions between solvent polarity, temperature, and catalyst loading .
  • Byproduct Analysis : Use LC-MS to identify solvent-specific impurities (e.g., DMF-derived formamide adducts) .

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